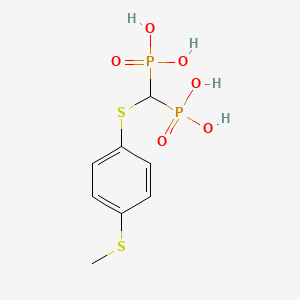
Ezh47ZB2YF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid , also known by its identifier Ezh47ZB2YF , is a chemical substance with the molecular formula C8H12O6P2S2 and a molecular weight of 330.26 g/mol . This compound is characterized by its achiral nature and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves the reaction of 4-(methylthio)phenylthiomethyl with phosphonic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents .
Common Reagents and Conditions
The reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents .
Major Products Formed
The major products formed from the reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or hydrocarbons .
Scientific Research Applications
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: can be compared with other similar compounds, such as:
(((4-(methylthio)phenyl)thio)methylene)bis(phosphonic acid): This compound shares a similar structure but differs in its functional groups and reactivity.
(((4-(methylthio)phenyl)thio)methanediphosphonic acid): Another structurally related compound with distinct chemical properties and applications.
The uniqueness of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
151425-91-1 |
|---|---|
Molecular Formula |
C8H12O6P2S2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(4-methylsulfanylphenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H12O6P2S2/c1-17-6-2-4-7(5-3-6)18-8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
ONKXKYBOHBTXEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


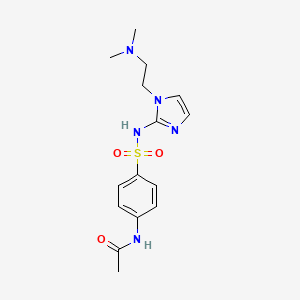
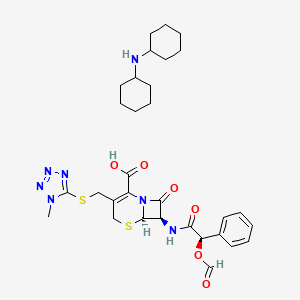
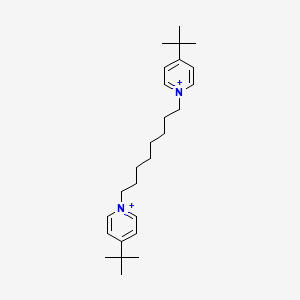

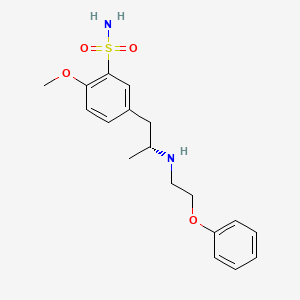

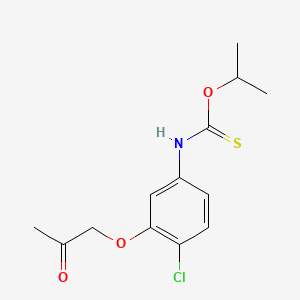
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
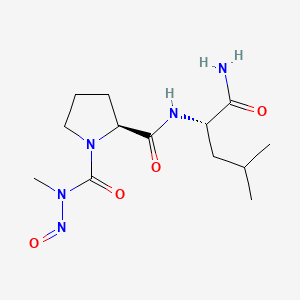
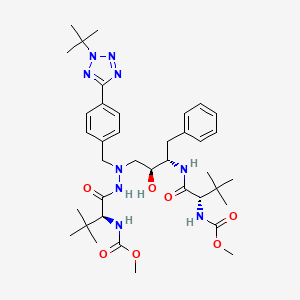
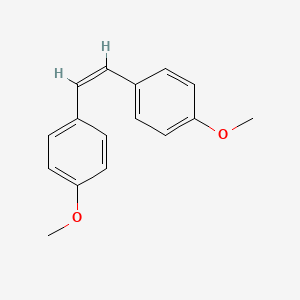


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
